3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester
Description
3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester is a complex organic compound that belongs to the class of bile acids and derivatives It is characterized by the presence of multiple functional groups, including acetoxy, oxo, and ester groups
Properties
IUPAC Name |
methyl 4-(3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATLSYWCILADOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester typically involves multiple steps, starting from readily available bile acid derivatives. The key steps include:
Acetylation: The hydroxyl groups at the 3rd and 12th positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: The carboxylic acid group at the 24th position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large reactors to carry out the oxidation step efficiently.
Continuous Acetylation: Employing continuous flow reactors for the acetylation step to ensure consistent product quality.
Batch Esterification: Conducting the esterification step in batch reactors to control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of poly-oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amino, thio, and alkoxy derivatives.
Scientific Research Applications
3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with bile acid receptors and enzymes involved in bile acid metabolism.
Pathways: It modulates pathways related to cholesterol metabolism, liver function, and detoxification processes.
Comparison with Similar Compounds
Similar Compounds
- 3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid
- 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid
- 7-Ketodeoxycholic acid
Uniqueness
3alpha,12alpha-Diacetoxy-7-oxo-5beta-cholan-24-oic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy groups enhance its solubility and stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
